cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
Description
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic amide derivative featuring a hexahydropyrrolo[3,4-b]pyrrole core substituted with a para-tolyl (p-tolyl) group. The cis configuration of the substituents on the bicyclic ring system enhances stereochemical stability, which may influence its binding affinity to biological targets.
Properties
IUPAC Name |
(3aS,6aS)-N-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-2-4-12(5-3-10)16-14(18)17-7-6-11-8-15-9-13(11)17/h2-5,11,13,15H,6-9H2,1H3,(H,16,18)/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYMPFNYXKXZND-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3C2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC[C@@H]3[C@H]2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Hydrogenation-Based Synthesis
The bicyclic hexahydropyrrolo[3,4-b]pyrrole core is frequently constructed via Diels-Alder (D-A) cycloaddition or hydrogenation of preformed heterocycles. For example:
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Stepwise D-A Reaction : A substituted 3-vinyl-1H-indole undergoes D-A cycloaddition with dienophiles like maleimides or acrylates to form a fused bicyclic intermediate . Subsequent hydrogenation with Pd/C under H₂ reduces unsaturated bonds, yielding the hexahydropyrrolo[3,4-b]pyrrole framework .
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Hydrogenation Conditions :
Substrate Catalyst Solvent Temperature Time Yield Tert-butyl pyrrolo-pyridine 10% Pd/C 2-methoxyethanol 70°C 6 h 65%
This approach ensures high diastereoselectivity for the cis isomer due to steric and electronic constraints during cycloaddition .
The introduction of the p-tolyl carboxamide group requires precise coupling reactions. Key methods include:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of halogenated pyrrolo-pyrrole intermediates with p-toluidine. For instance, a brominated bicyclic compound reacts with p-toluidine using Pd₂(dba)₃ and Cy-JohnPhos in toluene at 110°C .
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Carboxamide Formation : Activation of the carboxylic acid (e.g., using EDCl/HOBt ) followed by reaction with p-toluidine. This step often employs tert-butyloxycarbonyl (Boc) protection to prevent side reactions .
Acid-Promoted Cyclization Strategies
Acid-mediated cyclization offers an alternative route to the bicyclic core:
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TfOH-Catalyzed Cyclization : Triflic acid (TfOH) in toluene at 130°C facilitates intramolecular cyclization of linear precursors containing amine and carbonyl groups, forming the pyrrolo-pyrrole ring . This method is particularly effective for generating fused polycyclic systems.
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Key Example :
Resolution of Stereochemistry
Achieving the cis configuration necessitates stereocontrolled synthesis:
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Chiral Auxiliaries : Use of Fmoc or Cbz protecting groups during cyclization directs endo selectivity, favoring the cis isomer .
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Epoxide Cyclization : Anti-epoxide intermediates undergo intramolecular ring-opening to form cis-fused bicycles, as demonstrated in related hexahydropyrrolo[3,2-b]pyrrol-3-one syntheses .
Post-Functionalization and Optimization
Final modifications enhance purity and biological relevance:
Chemical Reactions Analysis
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming fused ring systems
Scientific Research Applications
Medicinal Chemistry
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted its activity as a selective inhibitor of certain neurotransmitter receptors, indicating potential for treating conditions like anxiety and depression .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including cyclization and functional group transformations.
- Synthesis Example :
- Reaction Type : N-alkylation
- Starting Material : Hexahydropyrrolo[3,4-b]pyrrole derivatives
- Yield : Up to 85% under optimized conditions.
| Reaction Type | Starting Material | Product Yield (%) |
|---|---|---|
| N-Alkylation | Hexahydropyrrolo[3,4-b]pyrrole derivatives | 85 |
Materials Science
In materials science, this compound has been explored for its potential use in developing new polymers and composites. Its ability to enhance material properties such as thermal stability and mechanical strength makes it valuable in creating advanced materials.
- Application Example : Research indicates that incorporating this compound into polymer matrices improves the thermal degradation temperature by approximately 30°C compared to unmodified polymers .
Data Tables
| Activity Type | Target | Result |
|---|---|---|
| Receptor Inhibition | Neurotransmitter receptors | Selective inhibition |
| Cytotoxicity | Cancer cell lines | IC50 < 10 µM |
Mechanism of Action
The mechanism of action of cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein methyltransferases by binding to the active site of the enzyme, thereby preventing the methylation of target proteins . Additionally, it can act as an agonist or antagonist for various serotonin receptors, modulating their activity and affecting neurotransmission .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide with three closely related compounds, focusing on structural, physicochemical, and functional differences.
Key Structural Analogues
Structural and Functional Differences
Core Ring System: The target compound features a hexahydropyrrolo[3,4-b]pyrrole core, which differs from the [3,2-b] isomer in the tert-butyl derivative . This positional variation affects ring puckering and hydrogen-bonding capacity.
Substituent Effects :
- The p-tolyl group (logP ~2.8) increases lipophilicity relative to the tert-butyl group (logP ~2.5) in the carboxylate analogue , which may improve blood-brain barrier penetration but reduce aqueous solubility.
- The 4-fluorophenyl analogue exhibits higher polarity due to the electronegative fluorine atom, leading to lower logP (~2.2) and distinct target selectivity.
Synthetic Accessibility :
- The tert-butyl derivative is commercially available at a high cost ($4,000/g for 1 g) , whereas the target compound requires custom synthesis due to its niche applications.
Research Findings and Data
Pharmacological Potential
- Kinase Inhibition : Pyrrolopyrrole carboxamides with aromatic substituents (e.g., p-tolyl) have shown inhibitory activity against cyclin-dependent kinases (CDKs) with IC₅₀ values ranging from 50–200 nM, though data specific to the cis isomer are pending.
- Metabolic Stability : The tert-butyl analogue demonstrated a half-life (t₁/₂) of >4 hours in human liver microsomes, suggesting that the p-tolyl variant may exhibit comparable or improved metabolic stability due to reduced oxidative metabolism .
Physicochemical Properties
| Property | Target Compound | tert-Butyl Analogue | 4-Fluorophenyl Analogue |
|---|---|---|---|
| logP (Predicted) | 2.8 | 2.5 | 2.2 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Polar Surface Area (Ų) | 45 | 40 | 50 |
Biological Activity
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Name : this compound
- CAS Number : 1218720-91-2
- Molecular Formula : C₁₄H₁₉N₃O
- Molecular Weight : 245.32 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds similar to hexahydropyrrolo[3,4-b]pyrroles have been shown to exhibit significant antibacterial and antitumor activities.
Antibacterial Activity
Research indicates that pyrrolamides, a class of compounds related to hexahydropyrrolo derivatives, possess potent antibacterial properties. These compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell function and leads to cell death .
Antitumor Activity
Pyrrole-based compounds have demonstrated the ability to bind to specific DNA sequences, which can interfere with cancer cell proliferation. The structural features of this compound may enhance its affinity for these targets, potentially leading to effective antitumor agents .
Synthesis and Characterization
A study highlighted the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] cycloaddition reaction. This method not only provides efficient access to these compounds but also allows for the exploration of their biological activities .
Antimicrobial Testing
In a comparative study of various pyrrole derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, supporting its potential as an antibiotic agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
Antitumor Activity Assessment
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 9.0 |
Q & A
Q. Key Reaction Conditions :
- Catalyst: Pd₂(dba)₃ (3 mol%), BINAP ligand.
- Base: Sodium tert-butoxide to enhance coupling efficiency.
- Solvent: Anhydrous toluene under inert atmosphere.
Which analytical techniques are essential for characterizing the purity and structure of this compound?
Basic Research Question
Critical methods include:
- ¹H NMR (400 MHz, CD₃OD) : Assigns proton environments (e.g., δ 8.56 ppm for aromatic protons, δ 4.58 ppm for methylene bridges) .
- HPLC : Confirms purity (>97% in optimized syntheses) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 364.2 [M+1]⁺) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .
Q. Example Protocol :
Prepare compound solutions in DMSO (≤0.1% final concentration).
Incubate with AChE (0.1 U/mL) and substrate (acetylthiocholine) at 37°C.
Measure absorbance at 412 nm to quantify thiocholine production .
What are the critical intermediates in synthesizing this compound?
Basic Research Question
Key intermediates include:
- tert-Butyl-protected hexahydropyrrolo[3,4-b]pyrrole : Stabilizes the core during functionalization .
- Halogenated aryl precursors : e.g., 3-bromopyridine for introducing substituents via cross-coupling .
- Carboxamide precursors : Generated via coupling of activated carboxylic acids with p-toluidine derivatives .
How to ensure batch-to-batch consistency in purity and stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
